2-Ethoxy-2-methylpropanal

Vue d'ensemble

Description

2-Ethoxy-2-methylpropanal is an organic compound with the molecular formula C6H12O2. It is a colorless liquid with a characteristic odor and is used in various chemical synthesis processes. This compound is known for its reactivity and versatility in organic chemistry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2-Ethoxy-2-methylpropanal can be synthesized through several methods. One common approach involves the reaction of 2-methylpropanal with ethanol in the presence of an acid catalyst. The reaction typically proceeds as follows:

CH3CH2CH(CH3)CHO+CH3CH2OH→CH3CH2CH(CH3)CH(OCH2CH3)OH

This reaction is usually carried out under reflux conditions with a strong acid such as sulfuric acid or hydrochloric acid to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound often involves continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as zeolites or ion-exchange resins can enhance the reaction rate and selectivity. The product is then purified through distillation or other separation techniques to achieve the desired purity.

Analyse Des Réactions Chimiques

Types of Reactions: 2-Ethoxy-2-methylpropanal undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 2-ethoxy-2-methylpropanoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction of this compound can yield 2-ethoxy-2-methylpropanol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: It can participate in nucleophilic substitution reactions where the ethoxy group is replaced by other nucleophiles such as halides or amines.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), under acidic or basic conditions.

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), typically in anhydrous solvents.

Substitution: Halides (e.g., HCl, HBr), amines (e.g., NH3), often in the presence of a base or acid catalyst.

Major Products Formed:

Oxidation: 2-Ethoxy-2-methylpropanoic acid.

Reduction: 2-Ethoxy-2-methylpropanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Organic Synthesis

2-Ethoxy-2-methylpropanal serves as an important intermediate in organic synthesis. Its structure allows it to participate in various chemical reactions, facilitating the formation of more complex molecules.

Key Reactions:

- Alkylation Reactions: The compound can be utilized in alkylation processes, where it acts as an alkylating agent to introduce ethoxy and methyl groups into other organic compounds.

- Synthesis of Derivatives: It has been reported that this compound can be transformed into various derivatives such as chloromethyl 2-ethoxy-2-methylpropanoate, which is useful for further synthetic applications .

Medicinal Chemistry

In the realm of medicinal chemistry, this compound is being explored for its therapeutic potential. Its derivatives have been evaluated for biological activities.

Therapeutic Applications:

- Anticancer Agents: Research indicates that derivatives of this compound may exhibit anticancer properties. For instance, certain synthesized compounds have shown promise in inhibiting tumor growth in preclinical studies.

- Anti-inflammatory Properties: Some studies suggest that formulations containing this compound could possess anti-inflammatory effects, making them candidates for treating conditions like chronic obstructive pulmonary disease (COPD) and other inflammatory disorders .

Fragrance and Flavor Industry

The compound is also noted for its applications in the fragrance industry due to its pleasant odor profile, making it suitable for use in perfumes and flavorings.

Safety Assessments:

- The safety of this compound has been evaluated by various panels, confirming its suitability as a fragrance ingredient. It is considered non-toxic at prescribed usage levels, allowing it to be safely incorporated into consumer products .

Environmental Impact Studies

Recent research has focused on the environmental implications of using this compound in industrial applications. Studies have assessed its volatility and potential as a volatile organic compound (VOC), contributing to air quality discussions.

Key Findings:

- The compound's behavior in various environmental conditions has been documented, emphasizing the need for careful management during industrial usage to minimize environmental impact .

Case Study 1: Synthesis of Anticancer Agents

A study conducted on the synthesis of novel derivatives from this compound demonstrated significant anticancer activity against various cancer cell lines. The research highlighted the compound's versatility in generating bioactive molecules through straightforward synthetic pathways.

Case Study 2: Fragrance Safety Assessment

In a comprehensive safety assessment published by the Research Institute for Fragrance Materials (RIFM), this compound was evaluated for genotoxicity and reproductive toxicity. The findings supported its safe use in consumer products, reinforcing its position within the fragrance industry .

Mécanisme D'action

The mechanism of action of 2-ethoxy-2-methylpropanal depends on the specific reaction it undergoes. In general, its reactivity is influenced by the presence of the ethoxy and methyl groups, which can stabilize or destabilize intermediates during chemical reactions. For example, in oxidation reactions, the aldehyde group is converted to a carboxylic acid through the formation of an intermediate hydrate.

Comparaison Avec Des Composés Similaires

2-Ethoxy-2-methylpropanal can be compared with other similar compounds such as:

2-Methoxy-2-methylpropanal: Similar structure but with a methoxy group instead of an ethoxy group.

2-Ethoxy-2-methylpropanoic acid: The oxidized form of this compound.

2-Ethoxy-2-methylpropanol: The reduced form of this compound.

Uniqueness: this compound is unique due to its specific reactivity and the presence of both an ethoxy and a methyl group, which influence its chemical behavior and applications.

By understanding the properties, preparation methods, and applications of this compound, researchers can better utilize this compound in various scientific and industrial contexts.

Activité Biologique

2-Ethoxy-2-methylpropanal, also known as 2-Ethoxy-2-methylpropane, is a compound that has garnered attention for its biological activity, particularly in the context of human exposure and potential health effects. This article explores the biological properties, mechanisms of action, and relevant research findings related to this compound.

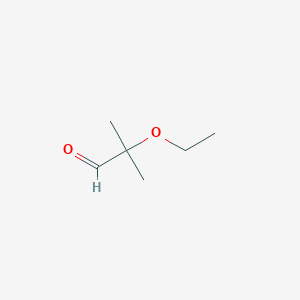

This compound is classified as a dialkyl ether, characterized by the presence of an ethoxy group and a methyl group attached to a propanal backbone. Its chemical structure can be represented as follows:

Sources and Exposure

This compound is not naturally occurring and is primarily found in individuals exposed to it through industrial processes or environmental contamination. It is identified in human biological samples, indicating its relevance in studies of human exposure and metabolism .

Metabolism and Excretion

Research indicates that this compound can be detected in urine samples, reflecting its metabolism in the human body. A study on endogenous polar volatile organic compounds highlighted its presence among other metabolites, suggesting that it may undergo significant metabolic processing .

Toxicological Studies

Toxicological evaluations have shown that exposure to this compound can lead to various biological effects. The compound's volatility allows it to be absorbed through inhalation, leading to potential respiratory and systemic effects.

Case Studies

- Volatile Organic Compounds (VOCs) Analysis : A critical review of VOCs in breath analysis included this compound among other compounds. The study emphasized the importance of understanding how such compounds behave in biological systems, particularly their retention and exhalation patterns which are critical for assessing exposure risks .

- Human Exposure Studies : In a longitudinal study assessing pyrethroid metabolites, researchers monitored the presence of various VOCs, including this compound, in urine samples from non-occupationally exposed adults. This study provided insights into the variability of exposure and the significance of monitoring these compounds for health assessments .

Analytical Techniques

The detection and quantification of this compound have been facilitated by advanced analytical techniques such as gas chromatography-mass spectrometry (GC-MS). These methods allow for precise identification and measurement of the compound in various biological matrices .

Health Implications

The health implications of exposure to this compound are still being explored. Preliminary findings suggest potential respiratory irritations and other systemic effects due to its volatile nature. The compound's interaction with biological tissues raises concerns regarding long-term exposure effects .

Data Tables

| Study | Findings | Methodology |

|---|---|---|

| VOC Analysis | Detected in exhaled breath | GC-MS |

| Human Exposure | Found in urine samples post-exposure | Longitudinal monitoring |

| Toxicological Evaluation | Potential irritant; systemic effects noted | Animal studies |

Propriétés

IUPAC Name |

2-ethoxy-2-methylpropanal | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O2/c1-4-8-6(2,3)5-7/h5H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHIYJPQUMUPZIZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C)(C)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130797-57-8 | |

| Record name | 2-ethoxy-2-methylpropanal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.